N-(2-methoxy-2-(thiophen-3-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Agrochemical Discovery Plant Systemic Acquired Resistance 1,2,3-Thiadiazole

Research programs targeting Wnt signaling or SERCA2 often lack novel, well-characterized chemical probes. This 4-methyl-1,2,3-thiadiazole-5-carboxamide derivative features a unique 2-methoxy-2-(thiophen-3-yl)ethyl side chain, enabling exploration of divergent target engagement profiles distinct from tiadinil or YM-58483. Ideal for medicinal chemistry optimization. - Physicochemical tool: Potentially lower lipophilicity and higher aqueous solubility vs. N-aryl analogs. - Supply chain: Available as a research reagent; bulk custom synthesis options supported. - Purity: ≥98% (HPLC), ensuring reproducibility in screening campaigns.

Molecular Formula C11H13N3O2S2
Molecular Weight 283.36
CAS No. 1448136-64-8
Cat. No. B2808993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-methoxy-2-(thiophen-3-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
CAS1448136-64-8
Molecular FormulaC11H13N3O2S2
Molecular Weight283.36
Structural Identifiers
SMILESCC1=C(SN=N1)C(=O)NCC(C2=CSC=C2)OC
InChIInChI=1S/C11H13N3O2S2/c1-7-10(18-14-13-7)11(15)12-5-9(16-2)8-3-4-17-6-8/h3-4,6,9H,5H2,1-2H3,(H,12,15)
InChIKeyYGQGRUNXZVXGIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Compound 1448136-64-8 Procurement Properties


N-(2-methoxy-2-(thiophen-3-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide (CAS 1448136-64-8) is a synthetic small molecule belonging to the 1,2,3-thiadiazole-5-carboxamide class. This heterocyclic scaffold is characterized by a five-membered ring containing two nitrogen atoms and one sulfur atom, substituted at the 4-position with a methyl group and at the 5-position with a carboxamide linked to a 2-methoxy-2-(thiophen-3-yl)ethyl side chain. Compounds containing this core have been identified as hits in phenotypic screening and are known intermediates for bioactive molecule development [1]. The specific compound is listed in commercial chemical catalogs as a research reagent, but published bioactivity data are extremely limited.

1448136-64-8 Substitution Risks


Members of the 1,2,3-thiadiazole-5-carboxamide family exhibit highly divergent biological activities depending on the nature of the amide substituent. For example, the N-(3-chloro-4-methylphenyl) derivative (tiadinil) acts as a plant systemic acquired resistance (SAR) inducer, while the N-[4-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]phenyl] derivative (YM-58483/BTP2) is a potent and selective CRAC channel inhibitor . Furthermore, a specific 1,2,3-thiadiazole-5-carboxamide (TDZ) series has been shown to modulate Wnt signaling through mitochondrial uncoupling and SERCA2 interaction, a mechanism distinct from both plant defense activation and CRAC channel inhibition [1]. Therefore, generic substitution of one 1,2,3-thiadiazole-5-carboxamide for another within a research program is invalid; the specific side chain of compound 1448136-64-8 is expected to determine its unique target engagement profile, and its biological fingerprint cannot be inferred from the core scaffold alone.

1448136-64-8 vs. Analogs Evidence


Structural Differentiation from Tiadinil

The target compound differs fundamentally from the commercial plant activator tiadinil (N-(3-chloro-4-methylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide) [1]. Tiadinil's activity as a systemic acquired resistance (SAR) inducer depends critically on its 3-chloro-4-methylphenyl substituent, which is absent in compound 1448136-64-8. Instead, compound 1448136-64-8 contains a flexible 2-methoxy-2-(thiophen-3-yl)ethyl side chain that introduces a thiophene ring and a methoxy group, structural features predicted to alter hydrogen-bonding capacity, lipophilicity, and target binding compared to tiadinil. While no direct comparative bioassay data are available, the side chain replacement is expected to abrogate tiadinil-like SAR activity. This represents a class-level inference.

Agrochemical Discovery Plant Systemic Acquired Resistance 1,2,3-Thiadiazole

Differentiation from YM-58483 (CRAC Inhibitor)

YM-58483 (N-{4-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}-4-methyl-1,2,3-thiadiazole-5-carboxamide) is a potent and selective CRAC channel inhibitor with IC50 values of 100-460 nM in cellular assays . The target compound replaces the bulky, lipophilic bis(trifluoromethyl)pyrazolyl-phenyl moiety with a smaller 2-methoxy-2-(thiophen-3-yl)ethyl group. This drastic reduction in size and lipophilicity is expected to eliminate YM-58483-like CRAC channel inhibitory activity, as the YM-58483 pharmacophore relies on the specific aryl-pyrazole substitution pattern for calcium release-activated calcium (CRAC) channel binding. This inference is based on structure-activity relationship (SAR) principles; no direct comparative data exist for the target compound.

Immunology Calcium Signaling CRAC Channel Inhibitor Selectivity

Potential Alignment with Wnt-Modulating TDZ Series

A phenotypic screen identified a 1,2,3-thiadiazole-5-carboxamide (TDZ) core series with sub-micromolar potency in Wnt pathway inhibition [1]. This series was subsequently found to act via mitochondrial uncoupling and interaction with SERCA2, representing a novel polypharmacology [1]. Compound 1448136-64-8 shares the identical 1,2,3-thiadiazole-5-carboxamide core and contains a thiophene-containing side chain, which may confer similar or distinct properties within this chemical space. However, the specific compound was not individually profiled in the published study, and no quantitative potency (IC50), mitochondrial uncoupling (EC50), or SERCA2 binding (Kd) data are available for it. The published SAR trends suggest that side chain modifications can tune both potency and target engagement within the TDZ series, but this compound's position within that SAR landscape is unknown.

Wnt Signaling Cancer Biology Mitochondrial Uncoupling SERCA2

Physicochemical Comparison with Tiadinil

In the absence of experimental data, computational predictions can be used to compare compound 1448136-64-8 to its closest available analog, N-(3-chloro-4-methylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide (tiadinil, CAS 223580-51-6). Tiadinil has a predicted logP (XLogP3) of 2.5 and a topological polar surface area (TPSA) of 55 Ų [1]. In contrast, compound 1448136-64-8 is expected to exhibit lower lipophilicity due to the introduction of a polar methoxy group and higher TPSA due to additional heteroatoms, which may improve aqueous solubility. However, these computational predictions have not been experimentally validated for compound 1448136-64-8, and any procurement decision based solely on in silico properties carries significant risk.

Drug Discovery Physicochemical Properties Lipophilicity Solubility

Synthetic Data Deficiency vs. Tiadinil

The synthesis of 4-methyl-1,2,3-thiadiazole-5-carboxamide derivatives can be achieved via Ugi multicomponent reaction or amide coupling from 4-methyl-1,2,3-thiadiazole-5-carboxylic acid [1]. However, the specific synthetic procedure, yield, and purity data for compound 1448136-64-8 have not been disclosed in the primary scientific literature or patent filings. In contrast, synthetic protocols for tiadinil and related N-aryl analogs are well-established with reported yields exceeding 80% [2]. The absence of published synthetic validation for compound 1448136-64-8 means that purchasers must rely solely on vendor-provided certificates of analysis, and batch-to-batch reproducibility cannot be verified against independent literature.

Synthetic Chemistry Building Block Procurement Compound Purity

1448136-64-8 Application Scenarios


Wnt Pathway Hit Expansion

The 1,2,3-thiadiazole-5-carboxamide scaffold has demonstrated sub-micromolar activity in Wnt pathway inhibition screens [1]. Compound 1448136-64-8 could be evaluated as a novel side chain variation within an existing TDZ-focused medicinal chemistry program. However, its use is strictly exploratory; no potency, selectivity, or ADME data exist to justify procurement ahead of validated TDZ probes with published IC50 values.

Solubility Optimization Tool

In silico predictions suggest that the 2-methoxy-2-(thiophen-3-yl)ethyl side chain may confer lower lipophilicity and higher aqueous solubility compared to the N-aryl analog tiadinil [1]. Compound 1448136-64-8 could therefore serve as a physicochemical tool in solubility optimization studies for the 1,2,3-thiadiazole-5-carboxamide class, but experimental solubility determination must be performed before drawing conclusions.

SERCA2 Probe Development

A subset of 1,2,3-thiadiazole-5-carboxamides has been shown to bind SERCA2 and modulate calcium homeostasis [1]. If compound 1448136-64-8 can be validated through cellular thermal shift assays (CETSA) or affinity chemoproteomics, it could potentially serve as a novel probe for SERCA2-related pharmacology. However, in the absence of any target engagement data, this application scenario remains entirely speculative.

Agrochemical Library Diversification

Given the established use of 4-methyl-1,2,3-thiadiazole-5-carboxamides as plant disease control agents [1], compound 1448136-64-8 might be included in agrochemical screening libraries as a structurally diverse entry. However, its lack of documented fungicidal, antiviral, or SAR-inducing activity means it cannot be recommended for targeted agrochemical procurement over validated leads such as tiadinil.

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